GDC-0575 Dihydrochloride: A Technical Guide to CHEK1 Inhibition
GDC-0575 Dihydrochloride: A Technical Guide to CHEK1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GDC-0575 dihydrochloride, a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (CHEK1). This document details the mechanism of action, the CHEK1 signaling pathway, and relevant experimental protocols for researchers in oncology and drug development.
Introduction to GDC-0575 and CHEK1 Inhibition
GDC-0575 (also known as ARRY-575 or RG7741) is an orally bioavailable inhibitor of CHEK1, a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway.[1][2] In healthy cells, CHEK1 acts as a key regulator of cell cycle checkpoints, primarily at the S and G2/M phases, allowing time for DNA repair before proceeding with cell division.[1] Many cancer cells, however, have a defective G1 checkpoint, often due to mutations in genes like TP53, making them highly reliant on the S and G2/M checkpoints for survival, especially when challenged with DNA-damaging agents.
By inhibiting CHEK1, GDC-0575 abrogates these crucial checkpoints, leading to premature mitotic entry with unrepaired DNA damage. This process, known as mitotic catastrophe, ultimately results in apoptotic cell death.[3] This mechanism makes GDC-0575 a promising therapeutic agent, particularly as a chemosensitizer in combination with DNA-damaging chemotherapies like gemcitabine.[3][4]
Quantitative Data
The following tables summarize the key quantitative data for GDC-0575, providing a comparative overview of its potency and activity.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 1.2 nM | Cell-free assay | [5][6] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Pharmacokinetic Parameter | Value | Study Population | Reference |
| Time to Maximum Concentration (Cmax) | Within 2 hours | Human (Phase I) | [3] |
| Half-life (t1/2) | ~23 hours | Human (Phase I) | [3] |
CHEK1 Signaling Pathway and Mechanism of GDC-0575 Inhibition
The CHEK1 signaling pathway is a cornerstone of the DNA damage response. Upon DNA damage, sensor proteins like ATR (Ataxia Telangiectasia and Rad3-related) are activated. ATR then phosphorylates and activates CHEK1. Activated CHEK1, in turn, phosphorylates a number of downstream targets, most notably the Cdc25 family of phosphatases (Cdc25A, B, and C).
Phosphorylation of Cdc25 phosphatases by CHEK1 leads to their inactivation and/or degradation.[7] Inactivated Cdc25 is unable to dephosphorylate and activate cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This results in cell cycle arrest, providing a window for DNA repair.
GDC-0575, as a selective ATP-competitive inhibitor of CHEK1, directly binds to the kinase and prevents the phosphorylation of its downstream targets.[8] This inhibition allows Cdc25 phosphatases to remain active, leading to the activation of CDKs and the override of the S and G2/M checkpoints. The consequence for cancer cells with damaged DNA is entry into mitosis with lethal levels of genomic instability.
Signaling Pathway Diagram
Caption: CHEK1 signaling pathway and GDC-0575 inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of GDC-0575 and the CHEK1 pathway.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of GDC-0575 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
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GDC-0575 dihydrochloride
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of GDC-0575 in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of GDC-0575. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Western Blotting for CHEK1 Pathway Proteins
This protocol is used to analyze the phosphorylation status and expression levels of proteins in the CHEK1 signaling pathway following treatment with GDC-0575.
Materials:
-
Cancer cell lines
-
GDC-0575 dihydrochloride
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pCHEK1, anti-CHEK1, anti-pCdc25, anti-Cdc25, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with GDC-0575 at various concentrations and time points.
-
Lyse the cells in ice-cold lysis buffer and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the relative protein expression and phosphorylation levels.
In Vivo Xenograft Tumor Model
This protocol describes a general workflow for evaluating the in vivo efficacy of GDC-0575 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line for tumor implantation
-
GDC-0575 dihydrochloride
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer GDC-0575 orally to the treatment group at a predetermined dose and schedule. Administer the vehicle to the control group.
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Plot the tumor growth curves to evaluate the anti-tumor efficacy of GDC-0575.
Experimental Workflow Diagram
Caption: General experimental workflow for GDC-0575 evaluation.
Clinical Development and Future Directions
GDC-0575 has been evaluated in Phase I clinical trials, both as a monotherapy and in combination with gemcitabine, in patients with refractory solid tumors.[3] These studies have demonstrated that GDC-0575 can be safely administered, with manageable hematological toxicities being the most common adverse events.[3] Preliminary antitumor activity has been observed, particularly in patients with TP53-mutated tumors, supporting the proposed mechanism of action.[3]
The combination of GDC-0575 with gemcitabine has shown promise in preclinical models of soft tissue sarcoma and in a limited number of patients.[4][8] Further clinical investigation in specific cancer types with a high prevalence of DNA damage repair deficiencies and reliance on the S/G2-M checkpoints is warranted. The development of predictive biomarkers to identify patients most likely to respond to CHEK1 inhibition will be crucial for the future clinical success of GDC-0575 and other inhibitors in this class.
Conclusion
GDC-0575 is a potent and selective inhibitor of CHEK1 with a clear mechanism of action that leads to the abrogation of critical cell cycle checkpoints. Its ability to sensitize cancer cells to DNA-damaging agents makes it a promising candidate for combination therapies. The data and protocols presented in this guide provide a comprehensive resource for researchers and clinicians working to further understand and develop CHEK1 inhibitors for cancer treatment.
References
- 1. Facebook [cancer.gov]
- 2. Structure-based design, discovery and development of checkpoint kinase inhibitors as potential anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioengineer.org [bioengineer.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
